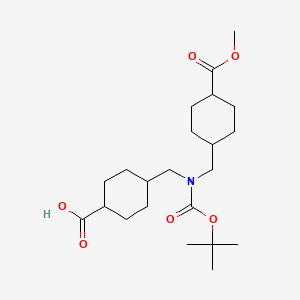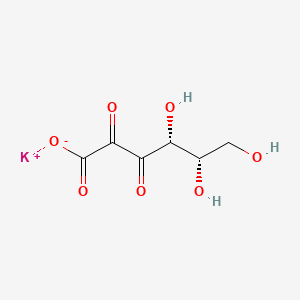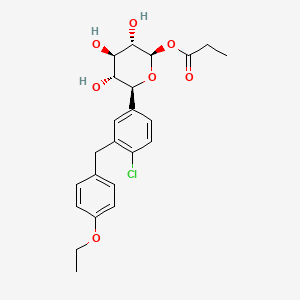![molecular formula C56H87NO16 B13853887 [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Temsirolimus-d3 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is a mammalian target of rapamycin (mTOR) inhibitor used primarily in the treatment of renal cell carcinoma. The deuterated form, Temsirolimus-d3, is often used in research to study the pharmacokinetics and metabolism of temsirolimus due to its stability and traceability in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
Temsirolimus-d3 is synthesized from rapamycin through a series of chemical reactions. One common method involves the acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. This reaction is catalyzed by 4-(dimethylamino)-pyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in an organic solvent . The regioselectivity of this reaction can be improved by protecting the C31 hydroxyl group, although this adds complexity to the synthesis .
Industrial Production Methods
Industrial production of Temsirolimus-d3 typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
化学反応の分析
Types of Reactions
Temsirolimus-d3 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: May require reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus-d3, which are often studied for their biological activity and pharmacokinetic properties .
科学的研究の応用
Temsirolimus-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reaction mechanisms and stability of mTOR inhibitors.
Biology: Investigating the cellular pathways regulated by mTOR and the effects of its inhibition.
Medicine: Developing new therapeutic strategies for cancer treatment, particularly renal cell carcinoma.
Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用機序
Temsirolimus-d3 exerts its effects by inhibiting the mTOR pathway. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition leads to a G1 growth arrest in tumor cells by blocking the phosphorylation of downstream targets such as p70S6k and S6 ribosomal protein. This results in reduced levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and decreased vascular endothelial growth factor (VEGF) synthesis .
類似化合物との比較
Similar Compounds
Sirolimus: The parent compound from which temsirolimus is derived. It also inhibits mTOR but has different pharmacokinetic properties.
Everolimus: Another mTOR inhibitor with similar mechanisms of action but different clinical applications.
Ridaforolimus: A newer mTOR inhibitor with improved pharmacokinetics and stability
Uniqueness
Temsirolimus-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
特性
分子式 |
C56H87NO16 |
|---|---|
分子量 |
1033.3 g/mol |
IUPAC名 |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13?,34-18?,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
InChIキー |
CBPNZQVSJQDFBE-HELGIKTLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)\C)C |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



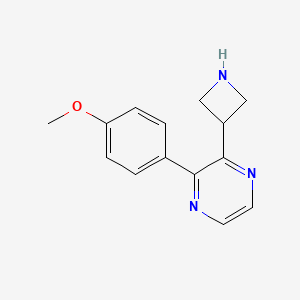
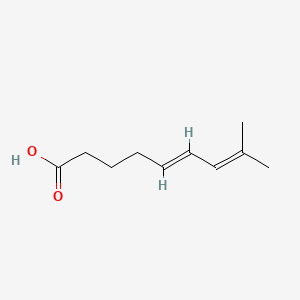
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

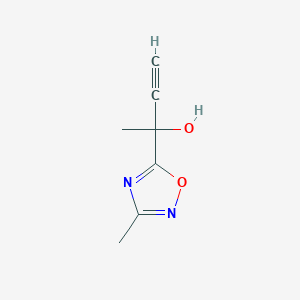

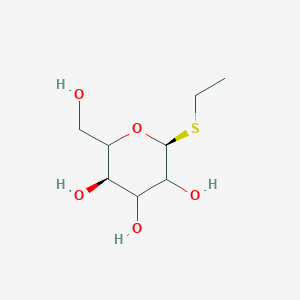

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
